1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane (PFMS) is a perfluoroalkylsilane commonly employed in the formation of self-assembled monolayers (SAMs). These SAMs are ordered molecular assemblies spontaneously formed on surfaces by the adsorption of molecules with a specific affinity for the substrate [, , , ]. PFMS plays a critical role in surface modification, particularly in enhancing the hydrophobicity and chemical resistance of various materials like copper and aluminum oxide.
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane is a chemical compound with the molecular formula C12H10ClF17Si and a CAS number of 74612-30-9. It is classified as a hazardous substance due to its potential to cause severe skin burns and eye damage, as indicated by its classification under the European Union's Classification, Labelling and Packaging (CLP) regulations . The compound is primarily utilized in scientific research, particularly in proteomics and surface modification applications.
Methods of Synthesis
The synthesis of 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane typically involves the reaction of perfluorodecylamine with chlorodimethylsilane. This process can be performed under controlled conditions to ensure high purity and yield.
Technical Details
Structure
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane has a complex structure characterized by a silane backbone with perfluorinated alkyl chains. The molecular structure can be represented as follows:
Data
Reactions
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane can undergo various chemical reactions typical of silanes:
Technical Details
The hydrolysis reaction is particularly important for applications involving surface modifications where silanol groups can bond with substrates.
The mechanism of action for 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane primarily involves its interaction with surfaces:
Physical Properties
Chemical Properties
Relevant data indicates that the compound should be handled with care due to its hazardous nature and potential health effects upon exposure .
1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane has several scientific applications:
Fluorinated silanes represent a specialized class of organosilicon compounds where fluorine atoms are strategically incorporated into alkyl chains bonded to silicon. These compounds serve as highly effective surface modifiers due to the unique combination of silicon's reactivity and fluorine's exceptional properties. The silicon center features hydrolysable groups (typically chlorine, alkoxy, or acetoxy), enabling covalent bonding with hydroxyl-bearing surfaces like glass, metals, or ceramics. Simultaneously, the fluorinated tail group provides ultra-low surface energy characteristics essential for imparting water-repellency, anti-adhesion, and corrosion resistance. 1H,1H,2H,2H-Perfluorodecyldimethylchlorosilane exemplifies this design, with its C10 perfluorinated segment delivering surface energies as low as 10-15 mN/m – significantly lower than hydrocarbon analogs – while the dimethylchlorosilyl group enables controlled surface reactions without the excessive crosslinking seen in trichlorosilanes [3] [6].
The development of perfluorinated alkylsilanes traces back to Cold War-era research on fluorochemicals, evolving significantly with advancements in semiconductor manufacturing and nanotechnology. Early perfluorinated silanes utilized trichlorosilane anchors (e.g., perfluorodecyltrichlorosilane), which provided robust surface adhesion but were prone to self-polymerization, leading to heterogeneous films. The 1980s–1990s saw innovations in monofunctional silanes like 1H,1H,2H,2H-perfluorodecyldimethylchlorosilane (CAS 74612-30-9), designed to mitigate these issues. By replacing two chlorine atoms with methyl groups, these compounds retained surface reactivity while offering improved film controllability and reduced moisture sensitivity. This structural refinement facilitated breakthroughs in microelectromechanical systems (MEMS), where precise anti-stiction coatings were critical, and in nanoimprint lithography, where uniform release layers enabled high-resolution patterning [2] [6].
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